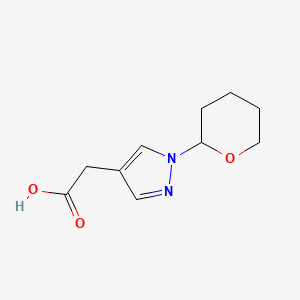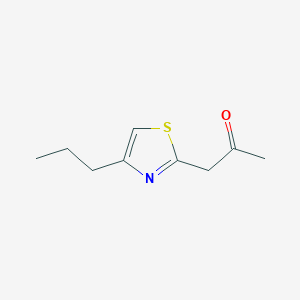
1-(4-Propyl-2-thiazolyl)-2-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Propyl-2-thiazolyl)-2-propanone is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a propyl group at the 4-position of the thiazole ring and a propanone group at the 2-position
Métodos De Preparación
The synthesis of 1-(4-Propyl-2-thiazolyl)-2-propanone can be achieved through several synthetic routes. One common method involves the reaction of 4-propylthiazole with acetone in the presence of a suitable catalyst. The reaction conditions typically include heating the mixture under reflux and using an acid or base catalyst to facilitate the formation of the desired product. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Análisis De Reacciones Químicas
1-(4-Propyl-2-thiazolyl)-2-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions where the propyl group or other substituents are replaced by different functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Propyl-2-thiazolyl)-2-propanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(4-Propyl-2-thiazolyl)-2-propanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(4-Propyl-2-thiazolyl)-2-propanone can be compared with other similar compounds, such as:
1-(4-Propyl-2-thiazolyl)-3-propanone: Similar structure but with different functional groups, leading to variations in chemical reactivity and applications.
1-(4-Propyl-2-thiazolyl)-2-butanone: Another analog with a butanone group instead of a propanone group, affecting its physical and chemical properties.
1-(4-Propyl-2-thiazolyl)-2-thiazolidinone: Contains a thiazolidinone ring, which imparts different biological activities and uses.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C9H13NOS |
|---|---|
Peso molecular |
183.27 g/mol |
Nombre IUPAC |
1-(4-propyl-1,3-thiazol-2-yl)propan-2-one |
InChI |
InChI=1S/C9H13NOS/c1-3-4-8-6-12-9(10-8)5-7(2)11/h6H,3-5H2,1-2H3 |
Clave InChI |
JGAGNMLNUANVDX-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CSC(=N1)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


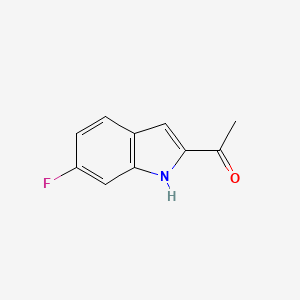
![Benzo[d]isothiazol-4-ylmethanol](/img/structure/B13667801.png)

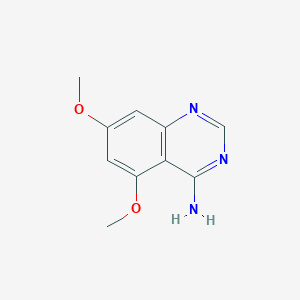
![6-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13667820.png)


![[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13667842.png)
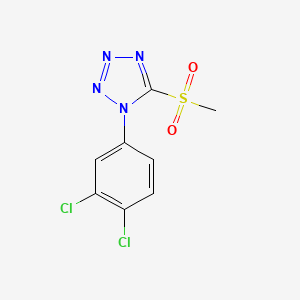
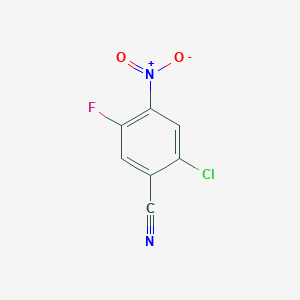
![2,4-Dichloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13667863.png)

